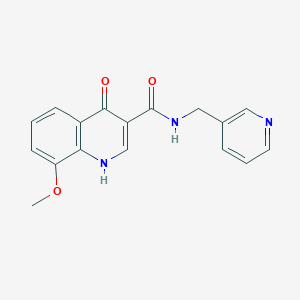![molecular formula C19H20N6O2S B10984184 N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984184.png)
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a pyridine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-tubercular activity and potential use in treating infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s benzothiazole and piperazine rings play crucial roles in these interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: Shares the benzothiazole and pyridine rings but differs in the functional groups attached.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains similar structural motifs but with variations in the piperazine and benzamide groups.
Uniqueness
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of benzothiazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its versatility in various chemical reactions highlight its significance in scientific research .
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O2S/c26-17(23-18-22-14-5-1-2-6-15(14)28-18)13-21-19(27)25-11-9-24(10-12-25)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,27)(H,22,23,26) |
InChI Key |
BOFOFEKNSDQYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10984120.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide](/img/structure/B10984123.png)
![N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B10984125.png)
![(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B10984131.png)
![1-(3-chlorophenyl)-N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10984134.png)
![7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984138.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10984144.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10984149.png)
![3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide](/img/structure/B10984165.png)

![4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10984182.png)

